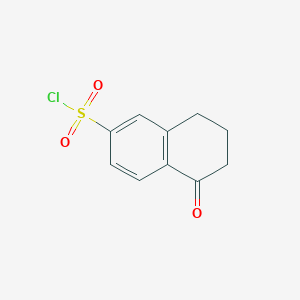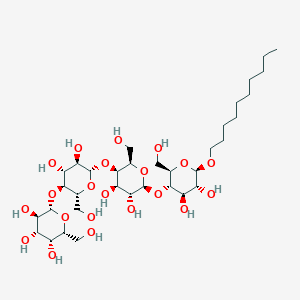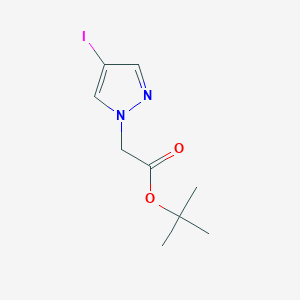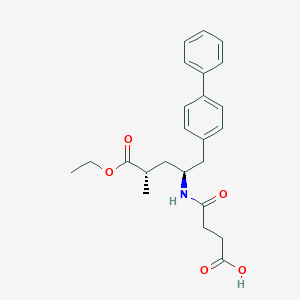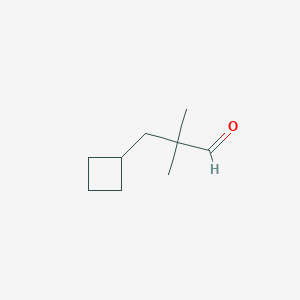
4,4,5,5-四甲基-2-(2,3,4-三氯苯基)-1,3,2-二氧杂硼环丁烷
描述
4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane (TMTD) is an organoboron compound that has been used in various scientific research applications. It is a colorless solid and is soluble in organic solvents such as ether, benzene, and chloroform. TMTD has been studied extensively due to its unique properties and its potential applications in various scientific fields.
科学研究应用
含硼芪类的合成:该化合物用于合成含硼芪类衍生物,这是合成共轭聚烯的重要中间体。这些化合物是LCD技术等应用的潜在材料。此外,这些含硼聚烯因其在神经退行性疾病中的潜在治疗应用而受到探索 (Das等,2015)。
硅基药物和香料的开发:该化合物的变体已被用作构建生物活性含硅分子的构件,展示了其在合成先进药物和芳香化合物中的效用 (Büttner等,2007)。
炔丙基化试剂的制备:该化合物已被用于可扩展的过程以制备关键的炔丙基化试剂,展示了其在大规模合成有机化学中的效用,并突出了其在简化合成路线中的作用 (Fandrick等,2012)。
催化的脱氢硼化:它已在铑和钌催化剂的存在下用于乙烯基芳烃的脱氢硼化,生成区域和立体定义的乙烯基硼酸酯。这展示了该化合物在促进复杂催化反应中的多功能性 (村田等,2002)。
在荧光传感中的应用:该化合物的芘衍生物已被合成,对H2O2表现出敏感性和选择性,表明其在荧光传感和活细胞检测中的潜在应用 (聂等,2020)。
钯催化的炔烃硅硼化:该化合物已用于钯催化的硅硼化过程中,表明其在复杂有机反应中的作用以及在合成多种有机分子中的潜在应用 (Chang等,2005)。
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTUCRLWSSSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
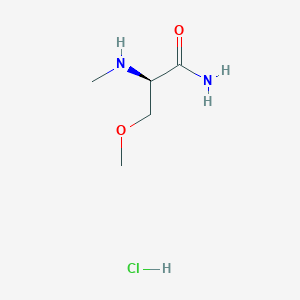
![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)
